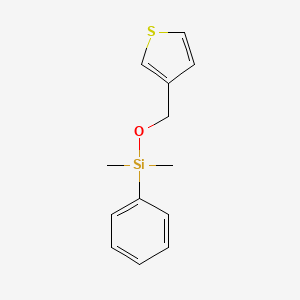
Silane, dimethylphenyl(3-thienylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethylphenyl(3-thienylmethoxy)- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to a dimethylphenyl group and a 3-thienylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylphenyl(3-thienylmethoxy)- typically involves the reaction of dimethylphenylsilane with 3-thienylmethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethylphenyl(3-thienylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The compound can participate in substitution reactions where the thienylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the reagents used.
Scientific Research Applications
Silane, dimethylphenyl(3-thienylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as coatings and adhesives due to its unique bonding properties.
Mechanism of Action
The mechanism of action of Silane, dimethylphenyl(3-thienylmethoxy)- involves its ability to form stable bonds with other molecules through its silicon atom. This bonding capability allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery and material science.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the thienylmethoxy group.
Trimethylsilyl derivatives: Commonly used in organic synthesis but have different functional groups.
Phenylsilanes: A broader category that includes various phenyl-substituted silanes.
Uniqueness
Silane, dimethylphenyl(3-thienylmethoxy)- is unique due to the presence of the 3-thienylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with other molecules are required.
Properties
CAS No. |
117657-61-1 |
|---|---|
Molecular Formula |
C13H16OSSi |
Molecular Weight |
248.42 g/mol |
IUPAC Name |
dimethyl-phenyl-(thiophen-3-ylmethoxy)silane |
InChI |
InChI=1S/C13H16OSSi/c1-16(2,13-6-4-3-5-7-13)14-10-12-8-9-15-11-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
XTLNDKQHEANWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















